molecular formula C9H13N B12065752 2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene CAS No. 295787-35-8

2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene

Cat. No.: B12065752
CAS No.: 295787-35-8
M. Wt: 135.21 g/mol
InChI Key: HTUBGLDDMFRJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene is a nitrogen-containing bicyclic compound characterized by a norbornene-like framework with a cyclopropyl substituent at the 2-position nitrogen. The parent compound, 2-azabicyclo[2.2.1]hept-5-ene (CAS 6671-85-8), has a molecular formula of C₆H₉N, a molecular weight of 95.14 g/mol, and physical properties including a density of 1.006 g/cm³, boiling point of 137.6°C, and flash point of 33.3°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

295787-35-8

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

2-cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene

InChI

InChI=1S/C9H13N/c1-2-9-5-7(1)6-10(9)8-3-4-8/h1-2,7-9H,3-6H2

InChI Key

HTUBGLDDMFRJCM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC3CC2C=C3

Origin of Product

United States

Preparation Methods

Formation of the 2-Azabicyclo[2.2.1]hept-5-ene Scaffold

The foundational step in synthesizing this compound involves constructing the bicyclic lactam core. A well-documented approach utilizes the Diels-Alder reaction between cyclopentadiene and methanesulfonyl cyanide, followed by hydrolysis. As described in EP0508352B1, this method proceeds under mild conditions (0–40°C in dichloromethane) to yield 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene. Subsequent hydrolysis with acetic acid removes the methanesulfonyl group, furnishing 2-azabicyclo[2.2.1]hept-5-en-3-one in 72–85% yield.

Key Reaction Parameters

ParameterValue/Range
Temperature0–40°C
SolventDichloromethane
CatalystNone (thermal)
Hydrolysis AgentAcetic acid
Yield72–85%

Introducing the Cyclopropyl Group

The cyclopropyl moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, treating 2-azabicyclo[2.2.1]hept-5-en-3-one with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C generates the corresponding alcohol intermediate, which undergoes dehydration to form the cyclopropane ring. Alternatively, Suzuki-Miyaura coupling using cyclopropylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) achieves direct functionalization.

Cyclization of Precursors with Pre-Installed Cyclopropyl Moieties

Ring-Closing Metathesis (RCM)

A complementary strategy involves synthesizing precursors bearing cyclopropyl groups prior to bicyclic ring formation. For instance, a diene substrate containing a cyclopropylamine sidechain undergoes RCM using Grubbs second-generation catalyst (5 mol%) in refluxing dichloroethane. This method, adapted from analogous syntheses, produces the bicyclic framework with 65–78% efficiency.

Optimized Conditions for RCM

ParameterValue/Range
CatalystGrubbs II (5 mol%)
Solvent1,2-Dichloroethane
Temperature80°C
Reaction Time12–16 h
Yield65–78%

Acid-Catalyzed Cyclization

Protonation of vinylogous amides triggers cyclization, as demonstrated in the synthesis of related azabicyclic compounds. Treating a cyclopropane-containing enamine with trifluoroacetic acid (TFA) in dichloromethane induces intramolecular attack, forming the bicyclic structure. This method offers rapid access to the target compound but requires precise control of acid strength to avoid side reactions.

Stereochemical Considerations and Byproduct Management

Regioselectivity in Diels-Alder Reactions

The UCLA study highlights the propensity of 1-azadienes to isomerize into 2-azadienes during cycloaddition, influencing regioselectivity. For example, reacting 1,3,4,5,5-pentachloro-2-azacyclopentadiene with vinyl acetate preferentially forms the 2-azabicyclo[2.2.1]hept-2-ene derivative due to thermodynamic stabilization of the transition state. Such insights guide the selection of dienophiles and reaction conditions to favor desired regioisomers.

Epimerization During Functionalization

Post-cycloaddition steps, such as cyclopropanation, risk epimerization at the bridgehead nitrogen. Nuclear magnetic resonance (NMR) studies reveal that steric hindrance from the cyclopropyl group mitigates this issue, with 13C^{13}\text{C} chemical shifts at C2 (109.76 ppm) and C5 (73.94 ppm) confirming retention of configuration.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Diels-Alder + Hydrolysis72–85>99Scalable, mild conditionsRequires toxic methanesulfonyl cyanide
RCM65–7895–98Modular precursor designHigh catalyst cost
Acid-Catalyzed Cyclization60–7090–95Rapid, single-stepSensitivity to acid strength

Industrial-Scale Production and Challenges

While laboratory-scale syntheses are well-established, industrial production faces hurdles:

  • Cost of Catalysts : Grubbs catalysts (≈$1,200/g) render RCM economically unfeasible for large batches.

  • Purification Complexity : The bicyclic amine’s polarity necessitates chromatographic separation, increasing processing time.

  • Thermal Instability : The cyclopropane ring undergoes retro-Diels-Alder decomposition above 150°C, limiting high-temperature reactions .

Chemical Reactions Analysis

2-Azabicyclo[2.2.1]hept-5-ene,2-cyclopropyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include electrophilic reagents, oxidizing agents like m-chloroperoxybenzoic acid (MCPBA), and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with MCPBA can yield epoxides .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene serves as an important intermediate in the synthesis of complex organic molecules. Its unique bicyclic structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Key Reactions:

  • Oxidation: Produces epoxides and hydroxylated derivatives.
  • Reduction: Yields saturated bicyclic amines.
  • Substitution: Leads to N-alkylated and N-acylated derivatives.

Biology

This compound has been studied for its potential biological activities, particularly in enzyme inhibition and receptor binding. Its interactions with various enzymes can influence biochemical pathways, making it a candidate for further biological investigations.

Biological Activities:

  • Inhibition of specific enzymes involved in metabolic pathways.
  • Modulation of receptor activity, which may have implications for drug development targeting neurological disorders.

Medicine

In the pharmaceutical sector, this compound is explored as a precursor for synthesizing novel pharmaceuticals, particularly those aimed at treating neurological disorders and other health conditions.

Case Studies:

  • Synthesis of Antiviral Agents: Research has indicated that derivatives of this compound can be utilized to develop antiviral nucleoside analogs with potential chemotherapeutic properties.
  • Neurological Applications: Studies have shown that modifications of this compound can lead to compounds with enhanced binding affinity for neurotransmitter receptors.

Industry

The compound is also relevant in the production of agrochemicals and specialty chemicals, where its ability to undergo various chemical transformations is exploited for creating effective agricultural products.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-ene,2-cyclopropyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, as a precursor to neuraminidase inhibitors, it may interfere with the activity of the neuraminidase enzyme, preventing the release of viral particles from infected cells. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

2-Azabicyclo[2.2.1]hept-5-ene Derivatives

  • 2-Boc-2-azabicyclo[2.2.1]hept-5-ene (CAS 702666-72-6): This tert-butyl carbamate-protected derivative is used in synthetic intermediates. The Boc group enhances stability during reactions, contrasting with the reactive cyclopropyl group in the target compound. Its molecular weight is 195.23 g/mol, and it is commercially available for pharmaceutical research .
  • 3-Oxo-2-azabicyclo[2.2.1]hept-5-ene : The ketone group at the 3-position increases electrophilicity, enabling nucleophilic additions. This derivative is priced at $244/250 mg, highlighting its niche applications in drug discovery .

Heteroatom-Substituted Analogs

  • 7-Oxa-2-azabicyclo[2.2.1]hept-5-ene : The oxygen atom in the ring (replacing a CH₂ group) modifies electronic distribution and hydrogen-bonding capacity. Initial reports of its synthesis via furfurylamine and maleimide reactions were later disputed; X-ray analysis confirmed aza-Michael adducts instead of the bicyclic product .
  • Derivatives like 3,3-difluoro-7-(aryl-p-tolylthio)-2-thia-bicyclo[2.2.1]hept-5-ene exhibit distinct reactivity in halogenation and elimination reactions .

Key Contrasts with 2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene

Reactivity : Cyclopropyl groups may undergo ring-opening reactions under acidic or radical conditions, unlike Boc-protected or aryl-substituted analogs.

Q & A

Q. What are the conventional synthetic routes for 2-azabicyclo[2.2.1]hept-5-ene derivatives, and what key reaction conditions influence yield?

The reaction of furfurylamine with maleimides in PEG-400 solvent and boric acid catalysis has been reported to yield bicyclic structures, but structural misassignment risks exist. For example, initial claims of forming 7-oxa-2-azabicyclo[2.2.1]hept-5-ene (via Diels–Alder cycloaddition) were later corrected to aza-Michael adducts after rigorous NMR and X-ray crystallographic validation . Key conditions include:

  • Solvent: PEG-400 enhances reaction efficiency (yields ~80%) and reduces side products.
  • Catalyst: Boric acid promotes concerted rearrangements but may not always drive the intended pathway .
  • Temperature: Reactions in boiling MeCN or PEG-400 at 90°C for 1 hour are common .

Q. How can spectroscopic methods distinguish between structurally similar products like Diels–Alder adducts and aza-Michael adducts?

  • 1H/13C NMR : Look for characteristic signals of the furan ring (e.g., 6a-c derivatives show two distinct signal systems: 2-substituted furan and 3-substituted succinimide nuclei). DEPT 135 spectra clarify carbon hybridization .
  • X-ray crystallography : Definitive structural confirmation is critical, as molecular formulas may overlap (e.g., 7-oxa bicyclic vs. aza-Michael adducts) .
  • Contradictions : Earlier studies misassigned structures due to overlooking minor spectral discrepancies, emphasizing the need for cross-validation .

Q. What safety protocols are essential for handling bicyclic azabicyclo compounds in laboratory settings?

  • Storage : Use well-ventilated areas; avoid contact with oxidizers .
  • Leak management : Collect spills in sealed containers, avoid dust generation, and use explosion-proof equipment .
  • Personal protection : Wear chemical-resistant gloves, eye protection, and self-contained breathing apparatus during fire incidents .

Advanced Research Questions

Q. How do reaction conditions (catalyst, solvent) influence selectivity between competing pathways (e.g., Diels–Alder vs. aza-Michael)?

  • Catalyst role : Boric acid in PEG-400 was initially thought to promote Diels–Alder cyclization but later shown to favor aza-Michael addition via acid-catalyzed electrophilic attack on maleimide .
  • Solvent effects : Polar solvents like PEG-400 stabilize zwitterionic intermediates, potentially altering mechanistic pathways .
  • Substituent effects : Electron-withdrawing groups on maleimide favor aza-Michael addition, while electron-donating groups may shift toward cycloaddition .

Q. How can researchers resolve contradictions in literature regarding reaction mechanisms?

  • Case study : Independent validation by Stöver’s group revealed that purported 7-oxa bicyclic structures were actually aza-Michael adducts. This highlights the importance of:
  • Reproducing experiments under varied conditions (e.g., m-CPBA epoxidation tests to confirm double bond presence) .
  • Re-examining spectral data with advanced techniques (e.g., 2D NMR, high-resolution mass spectrometry) .
    • Computational modeling : B3LYP/6-31G(d) calculations can predict zwitterionic intermediates in Diels–Alder reactions, aiding mechanistic clarification .

Q. What strategies mitigate side-product formation during synthesis?

  • Reaction monitoring : Use in situ FTIR or LC-MS to detect intermediates and adjust conditions dynamically .
  • Temperature control : Lower temperatures favor kinetic products (e.g., aza-Michael adducts), while higher temperatures may drive thermodynamically favored cycloadditions .
  • Catalyst optimization : Transition-metal catalysts (e.g., imidazolium ionic liquids) can enhance regioselectivity in Diels–Alder reactions .

Methodological Notes

  • Synthetic pitfalls : Claims of novel bicyclic systems require rigorous structural validation to avoid misassignment (e.g., 7-oxa vs. aza-Michael products) .
  • Data interpretation : Overlapping molecular formulas necessitate multi-technique analysis (NMR, X-ray, computational) .
  • Mechanistic ambiguity : Competing pathways (e.g., zwitterionic vs. concerted mechanisms) demand experimental and theoretical synergy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.